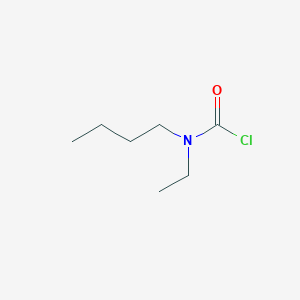
N-butyl-N-ethylcarbamoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-ethylcarbamoylchloride is a chemical compound with the molecular formula C7H14ClNO. It is a carbamoyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions to produce other valuable compounds .
準備方法
Synthetic Routes and Reaction Conditions
N-butyl-N-ethylcarbamoylchloride can be synthesized through the reaction of N-butyl-N-ethylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition . The general reaction is as follows:
N-butyl-N-ethylamine+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and temperature control. This method minimizes the risk associated with handling phosgene and allows for large-scale production .
化学反応の分析
Types of Reactions
N-butyl-N-ethylcarbamoylchloride primarily undergoes substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form carbamates and ureas .
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Phenols: Reacts with phenols to form aryl carbamates.
The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols or phenols.
科学的研究の応用
N-butyl-N-ethylcarbamoylchloride is used in various scientific research applications due to its reactivity and versatility :
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-butyl-N-ethylcarbamoylchloride involves the nucleophilic attack on the carbonyl carbon of the carbamoyl chloride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
- N-methyl-N-ethylcarbamoylchloride
- N-butyl-N-methylcarbamoylchloride
- N-tert-butylcarbamoylchloride
Uniqueness
N-butyl-N-ethylcarbamoylchloride is unique due to its specific alkyl substituents, which influence its reactivity and the types of products formed. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
生物活性
N-butyl-N-ethylcarbamoylchloride (C7H14ClNO) is a carbamoyl chloride compound that has garnered attention for its diverse applications in biological and chemical research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by its highly electrophilic carbamoyl chloride group, which makes it reactive towards nucleophiles. This reactivity allows it to undergo various substitution reactions, forming stable products such as ureas, carbamates, and thiocarbamates when reacted with amines, alcohols, and thiols respectively.
The mechanism of action involves the formation of reactive intermediates that can interact with biological molecules. This property is exploited in the synthesis of pharmaceutical compounds and in the modification of biomolecules for research purposes.
1. Medicinal Chemistry
This compound is utilized in the synthesis of pharmaceutical compounds. Its ability to modify biomolecules makes it valuable in drug development processes. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties.
2. Agrochemical Development
The compound has also been investigated for its potential as an agrochemical. Research indicates that derivatives of this compound may possess herbicidal properties, making them candidates for crop protection .
Case Study 1: Synthesis of Ureas
A study demonstrated the successful synthesis of ureas from this compound through reactions with various primary and secondary amines. The resulting ureas exhibited significant biological activity, indicating the potential for further development into therapeutic agents.
Case Study 2: In Vitro Activity Against Trypanosomiasis
Recent research explored the trypanocidal activity of n-butyl derivatives against Trypanosoma cruzi. The study found that certain derivatives had promising inhibitory effects on trypomastigotes, with IC50 values comparable to established treatments . This suggests potential applications in treating Chagas disease.
Data Table: Biological Activity Summary
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
N-butyl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3 |
InChIキー |
GZNVFRIHZRYMFK-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















